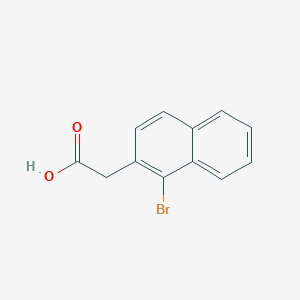
3-fluoropyrrolidine-2-carboxylic acid, Mixture of diastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoropyrrolidine-2-carboxylic acid (3-FP2C) is a synthetic organic compound that can be used for a variety of scientific research applications. It is a mixture of diastereomers, meaning it is composed of two or more stereoisomers that differ in their spatial arrangement but have the same molecular formula. 3-FP2C has been used in a variety of biochemical and physiological studies, as well as in lab experiments.
Scientific Research Applications
3-fluoropyrrolidine-2-carboxylic acid, Mixture of diastereomers is used in a variety of scientific research applications. It has been used in the study of enzymes, hormones, and other biochemical processes. It has also been used to study the effects of drugs on the body and to study the mechanisms of action of drugs. 3-fluoropyrrolidine-2-carboxylic acid, Mixture of diastereomers has also been used in the study of gene expression and in the study of the effects of environmental toxins on the body. It has also been used to study the structure and function of proteins and to study the structure and function of DNA.
Mechanism of Action
3-fluoropyrrolidine-2-carboxylic acid, Mixture of diastereomers has been found to act as a substrate for enzymes, hormones, and other biochemical processes. It has also been found to act as an inhibitor of enzymes, hormones, and other biochemical processes. It has been found to interact with proteins and DNA, which can lead to changes in gene expression and in the structure and function of proteins and DNA.
Biochemical and Physiological Effects
3-fluoropyrrolidine-2-carboxylic acid, Mixture of diastereomers has been found to have a variety of biochemical and physiological effects. It has been found to have an inhibitory effect on enzymes, hormones, and other biochemical processes. It has also been found to have an inhibitory effect on gene expression and on the structure and function of proteins and DNA. It has also been found to have an inhibitory effect on the metabolism of drugs and toxins.
Advantages and Limitations for Lab Experiments
The use of 3-fluoropyrrolidine-2-carboxylic acid, Mixture of diastereomers in lab experiments has a number of advantages. It is relatively easy to synthesize, and it is relatively stable in a variety of conditions. It is also relatively inexpensive and can be used in a variety of experiments. The use of 3-fluoropyrrolidine-2-carboxylic acid, Mixture of diastereomers in lab experiments also has some limitations. It is not as stable as some other compounds, and it is not as soluble in water as some other compounds. It is also not as reactive as some other compounds, and it can be difficult to obtain in large quantities.
Future Directions
There are a number of potential future directions for the use of 3-fluoropyrrolidine-2-carboxylic acid, Mixture of diastereomers in scientific research. It could be used in the study of the effects of drugs on the body, as well as in the study of the mechanisms of action of drugs. It could also be used in the study of gene expression and in the study of the effects of environmental toxins on the body. It could also be used in the study of the structure and function of proteins and DNA. Finally, it could be used in the study of the metabolism of drugs and toxins.
Synthesis Methods
3-fluoropyrrolidine-2-carboxylic acid, Mixture of diastereomers can be synthesized through a variety of methods, including using a Grignard reaction. The Grignard reaction involves combining an organomagnesium halide with a carbonyl compound to form an alcohol. In this case, the organomagnesium halide is 3-fluoropyrrolidine and the carbonyl compound is ethyl vinyl ether. The reaction produces 3-fluoropyrrolidine-2-carboxylic acid as a product. Other methods of synthesis include using a Fischer esterification reaction, a Claisen condensation reaction, and a catalytic hydrogenation reaction.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-fluoropyrrolidine-2-carboxylic acid involves the reaction of a suitable starting material with a fluorinating agent, followed by cyclization and subsequent carboxylation.", "Starting Materials": [ "4-fluorobutyric acid", "2-pyrrolidinone", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Methanol", "Ethyl acetate", "Sodium bicarbonate", "Sodium chloride" ], "Reaction": [ "Step 1: Conversion of 4-fluorobutyric acid to 4-fluorobutanoyl chloride using thionyl chloride", "Step 2: Reaction of 4-fluorobutanoyl chloride with 2-pyrrolidinone in the presence of sodium hydroxide to form 3-fluoropyrrolidine-2-one", "Step 3: Cyclization of 3-fluoropyrrolidine-2-one using hydrochloric acid to form a mixture of diastereomers", "Step 4: Carboxylation of the diastereomeric mixture using sodium bicarbonate and carbon dioxide in methanol to form 3-fluoropyrrolidine-2-carboxylic acid", "Step 5: Purification of the product using ethyl acetate and sodium chloride" ] } | |
CAS RN |
1423029-33-7 |
Product Name |
3-fluoropyrrolidine-2-carboxylic acid, Mixture of diastereomers |
Molecular Formula |
C5H8FNO2 |
Molecular Weight |
133.1 |
Purity |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



